(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

Chiral Building Block Asymmetric Synthesis Peptidomimetics

Researchers requiring stereochemically defined, conformationally constrained amino acid mimetics face limited commercial options. This compound integrates four essential features: S-stereochemistry at C4, 2-oxo-lactam conformational constraint, Boc-orthogonal protection, and a pendant acetic acid for conjugation. • Enables direct SPPS incorporation; Boc group remains intact during Fmoc deprotection cycles. • Validated proline mimetic for protease inhibitor design (e.g., SARS-CoV-2 Mpro). • Scaffold for GABAergic & kinase inhibitor libraries; S-configuration ensures enantioselective activity.

Molecular Formula C11H18N2O5
Molecular Weight 258.27 g/mol
CAS No. 135415-24-6
Cat. No. B159641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
CAS135415-24-6
Molecular FormulaC11H18N2O5
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O
InChIInChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1
InChIKeyOSDJTBDQUFFDTG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid (CAS:135415-24-6): A Chiral Pyrrolidinone Building Block for Peptidomimetic Synthesis


(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid (CAS: 135415-24-6) is a chiral pyrrolidinone derivative that functions as a versatile synthetic intermediate in medicinal chemistry . It features an S-configured pyrrolidin-2-one core with a Boc-protected 4-amino group and an acetic acid moiety . The compound is predominantly used in the synthesis of peptidomimetics, protease inhibitors, and other bioactive molecules, with typical commercial purity specifications ranging from 95% to 98% . Its value in procurement lies in its ability to introduce stereochemically defined, conformationally constrained amino acid mimetics into target molecules.

Critical Differentiation of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid from Generic Analogs for Research Selection


Generic substitution is not viable because this specific compound integrates four key molecular features that cannot be simultaneously replicated by simpler or readily available alternatives: (1) the (S)-stereochemical configuration at C4 , (2) the 2-oxo (lactam) functionality that provides conformational constraint , (3) the Boc-protected amine for orthogonal deprotection strategies , and (4) the pendant acetic acid for further conjugation . Procurement of a generic or racemic mixture lacking any of these features will yield a different synthetic outcome and potentially inactive final products. The following evidence items establish the quantifiable basis for this differentiation.

Quantitative Evidence Guide: Verifiable Differentiation of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid


Stereochemical Purity: Defined (S)-Configuration vs. Racemic or (R)-Analog Availability

The (S)-stereochemical configuration at C4 is unequivocally defined by the compound's IUPAC name, CAS registry, and SMILES notation (CC(C)(OC(N[C@H]1CC(N(CC(O)=O)C1)=O)=O)C) . In contrast, the racemic mixture of 4-(Boc-amino)-2-oxopyrrolidine-1-acetic acid, which carries a distinct CAS number (132757-20-1), is also commercially available . Substitution of the (S)-enantiomer with the racemate introduces an equimolar quantity of the (R)-enantiomer, which can have substantially different biological activity in chiral environments such as enzyme active sites or receptor binding pockets.

Chiral Building Block Asymmetric Synthesis Peptidomimetics

Orthogonal Protection: Boc-Protected Amine vs. Free Amine or Alternative Protecting Groups

The Boc (tert-butoxycarbonyl) group on the 4-amino substituent provides orthogonal protection that is stable under basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS) but cleavable under mild acidic conditions (e.g., TFA) . This enables the compound to be incorporated into SPPS workflows without premature deprotection. In contrast, the unprotected 4-amino-2-oxo-pyrrolidine analog lacks this orthogonal capability and would react non-selectively in coupling reactions. Alternative protecting groups such as Cbz (benzyloxycarbonyl) require hydrogenolysis for deprotection, which is incompatible with many peptide sequences and SPPS resins.

Solid-Phase Peptide Synthesis Orthogonal Deprotection SPPS Compatibility

Conformational Restriction: 2-Oxopyrrolidine Core vs. Flexible Acyclic or Larger Ring Analogs

The 2-oxopyrrolidine (γ-lactam) core introduces conformational restriction that mimics the geometry of proline or other constrained amino acids in peptide chains . In the context of peptidomimetic design, this constraint can significantly enhance target binding affinity by reducing the entropic penalty of binding. The 5-membered lactam ring is specifically noted as a critical fragment for inhibitor binding to the SARS-CoV-2 main protease (Mpro) active site . Replacement with a flexible acyclic analog (e.g., N-Boc-2,4-diaminobutyric acid derivative) eliminates this conformational pre-organization. Replacement with a 6-membered 2-oxopiperidine ring, as noted in nirmatrelvir analog studies, alters the geometry and binding mode of the fragment .

Conformational Constraint β-Turn Mimetic Protease Inhibitor

Commercial Purity Specifications: 95-98% Purity vs. Lower-Grade Alternatives

Commercially available (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid is offered with minimum purity specifications of 95% (AKSci) or ≥98% (MolCore) . This high purity is essential for reproducible synthesis outcomes, particularly in multi-step sequences where impurities can accumulate and compromise final product yield or purity. Lower-purity grades or crude synthetic intermediates, while potentially less expensive, introduce undefined impurities that can interfere with subsequent reactions, complicate purification, and invalidate comparative biological assays.

Synthetic Intermediate Quality Control Reproducibility

Optimal Scientific Applications for (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid Based on Verified Evidence


Solid-Phase Synthesis of Conformationally Constrained Peptidomimetics

The compound's orthogonal Boc protection and S-stereochemistry make it an ideal building block for SPPS. The Boc-protected amine remains intact during Fmoc deprotection cycles, allowing for selective incorporation of the constrained pyrrolidinone scaffold into peptide chains . The C-terminal acetic acid facilitates direct coupling to resin-bound amines. This application is supported by the compound's explicit compatibility with SPPS workflows and its design as a peptidomimetic precursor .

Synthesis of Protease Inhibitor Scaffolds Containing Proline Mimetics

The 2-oxopyrrolidine core serves as a validated proline mimetic in the design of protease inhibitors. The S-configuration matches the natural L-proline stereochemistry required for enzyme active site recognition. The conformational restriction imposed by the lactam ring can enhance binding affinity compared to flexible analogs . This application leverages the documented utility of 2-oxopyrrolidine fragments in SARS-CoV-2 Mpro inhibitor design .

Asymmetric Synthesis of GABA Analog Derivatives

The pyrrolidin-2-one scaffold is structurally related to known GABA analogs and nootropic agents such as piracetam and levetiracetam . The 4-amino substituent, once deprotected, can be further functionalized to generate libraries of GABA transporter inhibitors or receptor modulators. The defined S-stereochemistry is critical for achieving enantioselective biological activity in GABAergic targets .

Development of Kinase Inhibitor Intermediates

The pyrrolidine/pyrrolidinone scaffold is a recognized pharmacophore in kinase inhibitor design. BindingDB entries indicate that structurally related pyrrolidinone derivatives have demonstrated inhibitory activity against multiple kinase targets including cyclin-dependent kinase 5, Pim-1, and Rho-associated protein kinase . The Boc-protected amine provides a handle for introducing diverse substituents to optimize kinase selectivity profiles.

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